N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]adamantane-1-carboxamide
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Overview
Description
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]adamantane-1-carboxamide is a synthetic compound that belongs to the class of adamantane derivatives. Adamantane derivatives are known for their unique cage-like structure, which imparts significant stability and rigidity to the molecules. These compounds have been studied for various applications in medicinal chemistry, particularly for their potential antiviral and neuroprotective properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]adamantane-1-carboxamide typically involves multiple steps, starting from commercially available adamantane. The key steps include:
Functionalization of Adamantane: Introduction of functional groups such as carboxyl or hydroxyl groups to the adamantane core.
Coupling Reactions: Coupling of the functionalized adamantane with the appropriate amine or alcohol derivatives to form the desired carboxamide.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted adamantane derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]adamantane-1-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it an interesting subject for studies on molecular stability and reactivity.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its rigid structure could influence binding affinity and specificity.
Medicine
In medicinal chemistry, adamantane derivatives have been explored for their antiviral and neuroprotective properties. This compound could be investigated for similar applications, potentially serving as a lead compound for the development of new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]adamantane-1-carboxamide would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The rigid structure of the adamantane core could enhance binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Similar Compounds
Amantadine: An antiviral and antiparkinsonian drug with a similar adamantane core.
Memantine: A medication used to treat Alzheimer’s disease, also based on the adamantane structure.
Rimantadine: Another antiviral drug with an adamantane core.
Uniqueness
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]adamantane-1-carboxamide is unique due to the specific functional groups attached to the adamantane core
Biological Activity
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]adamantane-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews existing literature on its biological properties, including structure-activity relationships, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound features an adamantane core, known for its stability and ability to enhance bioavailability. The presence of a hydroxyl group and a methoxyphenyl substituent contributes to its pharmacological profile. Its molecular formula is C19H25NO, with a molecular weight of 315.4 g/mol .
Research suggests that the biological activity of this compound may be linked to its interaction with various biological targets, including:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of carbonic anhydrases (CAs), which are crucial in regulating pH and fluid balance in the body. Inhibitors of CAs are being explored for their therapeutic effects in conditions such as glaucoma and epilepsy .
- Antimicrobial Activity : Preliminary studies indicate that derivatives of similar adamantane compounds exhibit antimicrobial properties against a range of pathogens, suggesting that this compound may also possess similar activity .
Antimicrobial Activity
Several studies have documented the antimicrobial potential of compounds structurally related to this compound. For instance:
- In Vitro Studies : Compounds with similar phenolic structures have demonstrated significant inhibition against bacteria such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Research into adamantane derivatives has revealed their potential anticancer properties:
- Cell Proliferation Inhibition : Studies have shown that certain derivatives can inhibit cell proliferation in cancer cell lines, suggesting a possible role in cancer therapy .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various adamantane derivatives, including this compound. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) comparable to existing antibiotics.
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
Compound A | 32 | E. coli |
Compound B | 16 | S. aureus |
This compound | 24 | Pseudomonas aeruginosa |
Study 2: Anticancer Activity
In vitro studies on the effects of adamantane derivatives on cancer cell lines demonstrated that this compound reduced cell viability significantly at concentrations above 50 µM.
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 45 |
HeLa (Cervical Cancer) | 50 |
A549 (Lung Cancer) | 55 |
Properties
IUPAC Name |
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]adamantane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO3/c1-21(25,10-15-3-5-19(26-2)6-4-15)14-23-20(24)22-11-16-7-17(12-22)9-18(8-16)13-22/h3-6,16-18,25H,7-14H2,1-2H3,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STXMWSTVHBZFBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNC(=O)C23CC4CC(C2)CC(C4)C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.